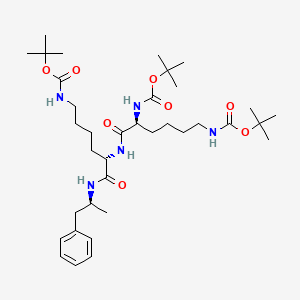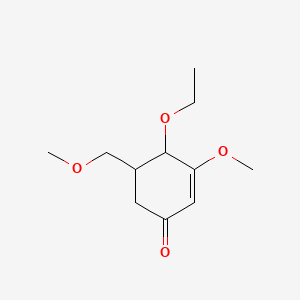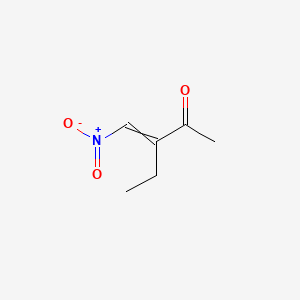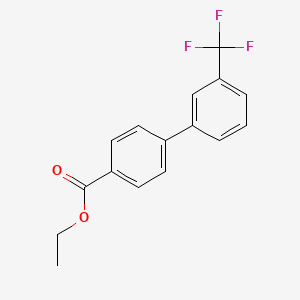
3'-(Trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Trifluoromethylphenyl)benzoic acid ethyl ester is an organic compound with the molecular formula C16H13F3O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the phenyl ring is substituted with a trifluoromethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Trifluoromethylphenyl)benzoic acid ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-(3-Trifluoromethylphenyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 3-Trifluoromethylphenyl is coupled with an appropriate benzoic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of 4-(3-Trifluoromethylphenyl)benzoic acid ethyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Trifluoromethylphenyl)benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-(3-Trifluoromethylphenyl)benzoic acid.
Reduction: 4-(3-Trifluoromethylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Trifluoromethylphenyl)benzoic acid ethyl ester has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethylphenyl)benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: A similar compound with a carboxylic acid group instead of an ethyl ester group.
Ethyl (4-trifluoromethylbenzoyl)acetate: Another ester derivative with a similar trifluoromethyl substitution.
Uniqueness
4-(3-Trifluoromethylphenyl)benzoic acid ethyl ester is unique due to its specific substitution pattern and the presence of both an ester and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H13F3O2 |
|---|---|
Molecular Weight |
294.27 g/mol |
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C16H13F3O2/c1-2-21-15(20)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(17,18)19/h3-10H,2H2,1H3 |
InChI Key |
SNLUKSBJBYWHES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


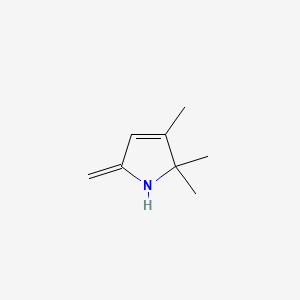

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
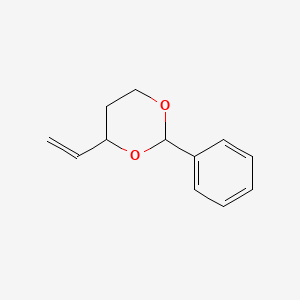

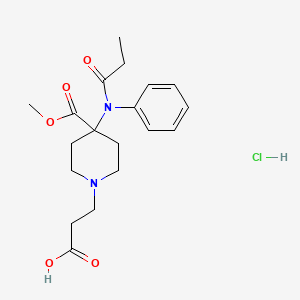
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
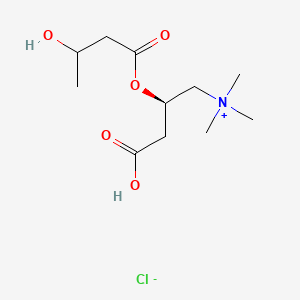


![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
